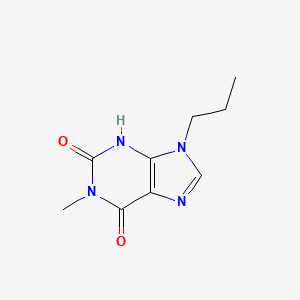

1-methyl-9-propyl-3H-purine-2,6-dione

Descripción

1-Methyl-9-propyl-3H-purine-2,6-dione (CAS No. 61080-32-8) is a purine-derived compound characterized by a bicyclic purine core substituted with a methyl group at position 1 and a propyl chain at position 7. Purine-diones are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, due to their structural resemblance to endogenous purines like adenine and guanine.

Propiedades

Número CAS |

61080-32-8 |

|---|---|

Fórmula molecular |

C9H12N4O2 |

Peso molecular |

208.22 g/mol |

Nombre IUPAC |

1-methyl-9-propyl-3H-purine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2/c1-3-4-13-5-10-6-7(13)11-9(15)12(2)8(6)14/h5H,3-4H2,1-2H3,(H,11,15) |

Clave InChI |

JTHPVIYBIONWQS-UHFFFAOYSA-N |

SMILES canónico |

CCCN1C=NC2=C1NC(=O)N(C2=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-9-propyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The process often starts with xanthine as the precursor molecule, which undergoes regio-selective N-alkylation at different nitrogen sites . The reaction conditions usually involve the use of alkyl halides and a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-9-propyl-3H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated xanthine derivatives .

Aplicaciones Científicas De Investigación

1-Methyl-9-propyl-3H-purine-2,6-dione has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-methyl-9-propyl-3H-purine-2,6-dione involves its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase enzymes, it increases the levels of cAMP within cells, leading to various physiological effects such as bronchodilation and anti-inflammatory actions . The compound also interacts with adenosine receptors, contributing to its stimulant effects .

Comparación Con Compuestos Similares

Key Observations :

- Alkyl Chain Length : Propyl (C3) substituents balance lipophilicity and solubility better than ethyl (C2) or butyl (C4) chains, which may overly reduce solubility or increase metabolic clearance, respectively .

Activity and Pharmacokinetic Comparisons

- Pyrazine-Dione Derivatives : Compound 46 (dihydroxypyrido-pyrazine-1,6-dione) exhibits potent activity (EC₅₀ = 6 nM) against unspecified targets, highlighting the importance of the dione moiety in bioactivity .

- ADMET Properties : Phytocompounds like ergost-25-ene-3,6-dione demonstrate ADMET profiles comparable to doxorubicin, suggesting purine-diones with similar PSA values (e.g., 76.02 Ų) may exhibit favorable oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.